Monodes(N-carboxymethyl)valine Daclatasvir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

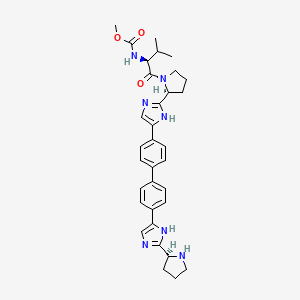

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLPGQSNBFUPQA-FMYROPPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Structure of a Key Daclatasvir Degradant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the structure of a significant Daclatasvir impurity, previously referred to as "Monodes(N-carboxymethyl)valine Daclatasvir." Through meticulous analysis of publicly available data, this document clarifies the true identity of this compound, presents its detailed structural characterization, and outlines the analytical methodologies crucial for its identification and quantification.

Correcting the Record: From a Misnomer to a Defined Impurity

Initial investigations into "this compound" revealed a discrepancy between its name and its actual chemical properties. The molecular formula associated with this compound is C₃₃H₃₉N₇O₃ with a molecular weight of 581.71 g/mol .[1] This is substantially different from the parent drug, Daclatasvir, which has a molecular formula of C₄₀H₅₀N₈O₆ and a molecular weight of 738.88 g/mol .[2][3]

Further research has definitively identified this impurity as Daclatasvir Impurity A . The correct IUPAC name for this compound is methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate .

This impurity is a significant degradation product of Daclatasvir, formed under various stress conditions. Its structure indicates the loss of one of the symmetric valine-carbamate moieties from the parent Daclatasvir molecule.

Structural Elucidation of Daclatasvir Impurity A

The definitive structure of Daclatasvir Impurity A has been elucidated through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a cornerstone in identifying unknown impurities. For Daclatasvir Impurity A, LC-MS analysis provides critical data for confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for Daclatasvir Impurity A

| Parameter | Observed Value |

| Molecular Formula | C₃₃H₃₉N₇O₃ |

| Molecular Weight | 581.71 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed m/z ([M+H]⁺) | 582.3 |

Note: The observed m/z value is consistent with the protonated molecule of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the structure. While specific chemical shift data for every proton and carbon is not publicly available in a consolidated format, the expected spectral features can be inferred from the known structure.

Table 2: Predicted ¹H NMR Spectral Features for Daclatasvir Impurity A

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | ~10H |

| Imidazole NH | 11.0 - 13.0 | Broad Singlet | 2H |

| Pyrrolidine CH | 3.0 - 5.0 | Multiplets | ~9H |

| Valine α-CH | 4.0 - 4.5 | Multiplet | 1H |

| Valine β-CH | 2.0 - 2.5 | Multiplet | 1H |

| Valine γ-CH₃ | 0.8 - 1.2 | Doublet | 6H |

| Carbamate OCH₃ | ~3.6 | Singlet | 3H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Analytical Methodologies for Identification and Quantification

The routine analysis and control of Daclatasvir Impurity A in pharmaceutical formulations are critical for ensuring drug safety and efficacy. Stability-indicating HPLC and UPLC methods are the primary tools for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Daclatasvir and its impurities, including Impurity A.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 315 nm

-

Column Temperature: 40 °C

-

Injection Volume: 20 µL

Sample Preparation:

-

Prepare a stock solution of the Daclatasvir drug substance or product in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).

-

Perform serial dilutions to create working standards and sample solutions at the desired concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the general workflow for the identification and characterization of Daclatasvir impurities.

Caption: A generalized workflow for the identification of Daclatasvir impurities.

Formation Pathway

Daclatasvir Impurity A is a degradation product, suggesting its formation arises from the cleavage of one of the amide bonds linking a valine methyl ester moiety to the pyrrolidine ring of the parent molecule. This is likely to occur under hydrolytic (acidic or basic) or other stress conditions.

The following diagram illustrates the logical relationship between Daclatasvir and Impurity A.

Caption: The degradation pathway from Daclatasvir to Impurity A.

Conclusion

The compound initially misidentified as "this compound" is correctly known as Daclatasvir Impurity A. Its structure has been confidently elucidated as a degradant of Daclatasvir, missing one of the valine-carbamate side chains. The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and control of this critical impurity, ensuring the quality and safety of Daclatasvir drug products. Researchers and drug development professionals should use the correct nomenclature and structural information presented herein for all future work related to this compound.

References

An In-depth Technical Guide to the Synthesis and Degradation Pathways of Daclatasvir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and degradation pathways of Daclatasvir, a direct-acting antiviral agent against the hepatitis C virus (HCV). Daclatasvir, with the chemical name methyl ((1S)-1-(((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate, functions by inhibiting the HCV nonstructural protein 5A (NS5A). Understanding its synthesis is crucial for impurity profiling, while knowledge of its degradation pathways is vital for ensuring drug stability, shelf-life, and patient safety.

Daclatasvir Synthesis Pathway

The synthesis of Daclatasvir is a multi-step process. One common approach involves the formation of the core biphenyl-diimidazole scaffold followed by coupling with the appropriate amino acid derivatives.

A key step is the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, catalyzed by aluminum chloride, to form 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-chloroethan-1-one). This intermediate is then reacted with N-protected L-proline. Subsequent reaction with ammonium acetate leads to the formation of the two imidazole rings. Finally, after deprotection, the molecule is coupled with an L-valine derivative to yield Daclatasvir.

Daclatasvir Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Daclatasvir has been shown to be susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions, while it is relatively stable to thermal stress in the solid state.

Hydrolytic Degradation

Daclatasvir undergoes degradation in both acidic and basic conditions.

-

Acidic Hydrolysis: Under acidic conditions, the carbamate moieties are susceptible to hydrolysis.

-

Basic Hydrolysis: In alkaline media, the carbamate linkage is also prone to hydrolysis. Additionally, base-mediated autoxidation of the imidazole ring can occur.

Oxidative Degradation

The imidazole moiety of Daclatasvir is particularly susceptible to oxidation. Treatment with hydrogen peroxide or other oxidizing agents can lead to the formation of several degradation products. The oxidation can result in ring opening of the pyrrolidine moiety or modifications to the imidazole ring itself.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of Daclatasvir in solution. The imidazole moiety is also sensitive to photodegradation, leading to a number of degradants.

The following diagram illustrates the general degradation pathways of Daclatasvir under different stress conditions.

Quantitative Data on Daclatasvir Degradation

The extent of degradation is dependent on the stressor, its concentration, temperature, and duration of exposure. The following table summarizes typical degradation observed in forced degradation studies.

| Stress Condition | Reagents and Conditions | % Degradation (Approx.) | Reference |

| Acid Hydrolysis | 0.1 N HCl, refluxed at 60°C for 4 hours | Varies | |

| 2 N HCl, refluxed at 80°C for 5 hours | Significant | ||

| Base Hydrolysis | 0.1 N NaOH, refluxed at 60°C for 4 hours | Varies | |

| 0.1 N NaOH, refluxed at 80°C for 72 hours | Significant | ||

| Oxidative Degradation | 30% H₂O₂, refluxed at 60°C for 6 hours | Varies | |

| 3% H₂O₂, heated at 80°C for 1 hour | Significant | ||

| Photolytic Degradation | Solid drug exposed to direct sunlight for 10 days | Stable | |

| Solution exposed to 1.2 million lux hours (visible) and 200 Wh/m² (UV) | Degradation observed | ||

| Thermal Degradation | Solid drug at 105°C for 24 hours | Stable |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of forced degradation studies.

General Procedure for Forced Degradation

A stock solution of Daclatasvir is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Aliquots of this stock solution are then subjected to various stress conditions as described below. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC or UPLC method.

Acid Hydrolysis Protocol

-

Add 1 mL of 0.1 N HCl to 1 mL of the Daclatasvir stock solution in a 10 mL volumetric flask.

-

Reflux the mixture at 60°C for 4 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N NaOH.

-

Dilute to the final volume with the mobile phase.

-

Inject into the chromatographic system.

Base Hydrolysis Protocol

-

Add 1 mL of 0.1 N NaOH to 1 mL of the Daclatasvir stock solution in a 10 mL volumetric flask.

-

Reflux the mixture at 60°C for 4 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N HCl.

-

Dilute to the final volume with the mobile phase.

-

Inject into the chromatographic system.

Oxidative Degradation Protocol

-

Add 1 mL of 30% H₂O₂ to 1 mL of the Daclatasvir stock solution in a 10 mL volumetric flask.

-

Reflux the mixture at 60°C for 6 hours.

-

Cool the solution to room temperature.

-

Dilute to the final volume with the mobile phase.

-

Inject into the chromatographic system.

Photostability Protocol

-

Expose a thin layer of solid Daclatasvir powder in a petri dish to direct sunlight for 10 days.

-

For solution photostability, expose the Daclatasvir solution in a quartz cell to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

-

Prepare a sample from the exposed solid or solution and dilute to the appropriate concentration for analysis.

Thermal Degradation Protocol

-

Keep the solid Daclatasvir drug in a hot air oven at 105°C for 24 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample for analysis.

Analytical Method

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically used for the analysis of stressed samples. The method should be capable of separating Daclatasvir from all its degradation products. A common setup includes a C18 column and a mobile phase consisting of a mixture of an acidic buffer (e.g., 0.05% o-phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. Detection is usually performed using a UV detector. For structural elucidation of the degradation products, mass spectrometry (MS) is coupled with the liquid chromatography system (LC-MS).

The following diagram outlines a typical experimental workflow for a forced degradation study.

Formation Mechanism of Monodes(N-carboxymethyl)valine Daclatasvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Monodes(N-carboxymethyl)valine Daclatasvir, a significant degradation impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Daclatasvir's stability is a critical factor in its formulation and storage, and understanding the pathways through which it degrades is essential for ensuring its safety and efficacy. This document details the conditions leading to the formation of this impurity, proposes a formation mechanism, outlines experimental protocols for its study, and presents quantitative data from forced degradation studies.

Introduction

Daclatasvir is a potent antiviral drug used in the treatment of chronic hepatitis C.[1] During its manufacturing, storage, and handling, various impurities can emerge, which may impact the drug's quality, safety, and efficacy.[1][2] One of the primary degradation products identified is this compound, also known as Daclatasvir Impurity A.[3][4][5][6] This impurity arises from the chemical alteration of the valine moiety within the Daclatasvir molecule. Forced degradation studies, which subject the drug to stress conditions such as acid, base, and oxidation, are instrumental in identifying and understanding the formation of such impurities.[2][7][8]

Proposed Formation Mechanism

The formation of this compound from Daclatasvir is primarily observed under hydrolytic (acidic and basic) and oxidative stress conditions. The core of this transformation involves the modification of the N-terminal methoxycarbonyl group of the valine residue.

Hydrolytic Pathway (Acid and Base Catalyzed)

Under both acidic and basic conditions, the methyl carbamate group on the valine residue of Daclatasvir is susceptible to hydrolysis.

-

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., NaOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the methyl ester bond, forming a carbamate intermediate which is unstable and subsequently decarboxylates to yield the primary amine. However, a competing reaction can lead to the formation of the N-carboxymethyl impurity. It is proposed that the initial hydrolysis of the methyl ester forms a carboxylate intermediate.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., HCl), the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the methyl ester and the formation of a carboxylic acid group attached to the nitrogen of the valine residue, resulting in this compound.

Oxidative Pathway

Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), can also lead to the formation of this compound. The proposed mechanism involves the oxidative cleavage of the methyl group from the carbamate. This could proceed through a radical mechanism or by direct oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.

The imidazole moiety of Daclatasvir is also known to be susceptible to oxidation, suggesting that the molecule has multiple sites sensitive to oxidative degradation.[7]

A visual representation of the proposed primary degradation pathway leading to the formation of this compound is provided below.

Caption: Proposed degradation pathway of Daclatasvir.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide quantitative insights into the stability of Daclatasvir under various stress conditions. The following table summarizes typical findings from such studies.

| Stress Condition | Reagent/Condition | Duration | Temperature | Daclatasvir Degradation (%) | Formation of this compound |

| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60°C | Significant | Observed as a major degradation product |

| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | Significant | Observed as a major degradation product |

| Oxidation | 30% H₂O₂ | 6 hours | 60°C | Significant | Observed as a degradation product |

| Neutral Hydrolysis | Water | 72 hours | 80°C | Stable | Not significantly formed |

| Photochemical | UV light | 10 days | Ambient | Stable | Not significantly formed |

| Thermal | Dry Heat | 3 days | 100°C | Stable | Not significantly formed |

Note: The exact percentages of degradation and impurity formation can vary depending on the specific experimental conditions. Daclatasvir has been shown to be relatively stable under neutral, photolytic, and thermal stress conditions.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the formation and analysis of this compound.

Forced Degradation Studies

Objective: To induce the degradation of Daclatasvir under controlled stress conditions to identify and quantify degradation products.

Materials:

-

Daclatasvir pure drug substance

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 30%

-

HPLC grade water, acetonitrile, and methanol

-

Orthophosphoric acid

Procedure:

-

Acid Hydrolysis: Dissolve 20 mg of Daclatasvir in 20 mL of 0.1 N HCl. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.[7]

-

Base Hydrolysis: Dissolve 20 mg of Daclatasvir in 20 mL of 0.1 N NaOH. Reflux the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase.[7]

-

Oxidative Degradation: Dissolve 20 mg of Daclatasvir in 20 mL of 30% H₂O₂. Reflux the solution at 60°C for 6 hours. Cool and dilute to a suitable concentration with mobile phase.[7]

-

Control Sample: Prepare a solution of Daclatasvir in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress conditions.

Analytical Methodology: HPLC-UV

Objective: To separate and quantify Daclatasvir and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.05% orthophosphoric acid in water (50:50 v/v).[7]

-

Flow Rate: 0.7 mL/min.[7]

-

Column Temperature: 40°C.

-

Detection Wavelength: 315 nm.

-

Injection Volume: 20 µL.

Analysis: Inject the prepared samples (acid, base, oxidative, and control) into the HPLC system. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent Daclatasvir peak. The retention time of Daclatasvir is typically around 3.76 minutes under these conditions.[7]

The workflow for the analysis of Daclatasvir degradation is illustrated below.

Caption: Experimental workflow for degradation studies.

Structural Elucidation: LC-MS/MS

For the structural confirmation of this compound and other degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. The mass spectrometer provides mass-to-charge ratio (m/z) information, which helps in identifying the molecular weight of the impurities and their fragmentation patterns, allowing for structural elucidation.

Conclusion

The formation of this compound is a critical degradation pathway for Daclatasvir, occurring primarily under hydrolytic and oxidative stress. Understanding this mechanism is paramount for the development of stable formulations and for setting appropriate storage conditions to ensure the quality and safety of this important antiviral medication. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers and drug development professionals to study and control the formation of this and other related impurities.

References

- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 2. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Monodes(N-carboxymethyl)valine Daclatasvir molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monodes(N-carboxymethyl)valine Daclatasvir, a principal degradation product and key impurity of the direct-acting antiviral agent, Daclatasvir. Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1][2][3][4][5] Understanding the physicochemical properties and analytical methodologies for this impurity is critical for drug stability, formulation development, and quality control.

Physicochemical Properties

This compound, also referred to as Daclatasvir Impurity A, is formed through the degradation of the parent compound.[1][2][3][4][5] Its key quantitative data are summarized below.

| Property | Value |

| Molecular Weight | 581.71 g/mol [1][2][6] (also reported as 581.708 g/mol [7]) |

| Chemical Formula | C₃₃H₃₉N₇O₃[6][7][8] |

| CAS Number | 1007884-60-7[3][9] |

Experimental Protocols: Analytical Methodologies

The quantification and characterization of this compound, along with other related substances, are primarily achieved through stability-indicating chromatographic methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Forced Degradation Studies

To develop and validate a stability-indicating analytical method, forced degradation studies are performed on Daclatasvir to generate its impurities, including this compound. These studies expose the drug to various stress conditions:

-

Acid Hydrolysis: The drug substance is treated with an acid solution (e.g., 0.1 N HCl) and refluxed at an elevated temperature (e.g., 60°C) for several hours.[2]

-

Base Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under reflux at a specified temperature (e.g., 60°C).[2] Daclatasvir's carbamate moiety is known to be susceptible to basic hydrolysis.[1]

-

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂) and heated.[2]

-

Photolytic Degradation: A solution of the drug or the solid powder is exposed to high-intensity UV light or direct sunlight for an extended period (e.g., 10 days).[1][2]

-

Thermal Degradation: The solid drug substance is subjected to high temperatures to assess its thermal stability.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common analytical technique for the separation and quantification of Daclatasvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation: An HPLC system equipped with a UV or Diode-Array Detector (DAD) is typically used.[2][6]

-

Stationary Phase (Column): A C18 column (e.g., Hypersil C₁₈, 4.6 x 250 mm, 5 µm particle size) is frequently employed.[2]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% o-phosphoric acid) is used in an isocratic or gradient elution mode.[2] A common ratio is 50:50 (v/v).[2]

-

Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[2][7]

-

Detection: The detection wavelength is often set to 315 nm.[2]

-

Column Temperature: The analysis is usually performed at an elevated temperature, such as 40°C, to ensure reproducibility.[2]

Logical Workflow for Impurity Analysis

The following diagram illustrates a standard workflow for the identification and quantification of Daclatasvir impurities, including this compound.

Caption: Logical workflow for the analysis of Daclatasvir impurities.

References

- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. CAS#:1007884-60-7 | this compound | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. fortunejournals.com [fortunejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Daclatasvir Monodes(N-carboxymethyl)valine - Analytica Chemie [analyticachemie.in]

Daclatasvir Degradation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. Understanding the stability of Daclatasvir under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document outlines the conditions under which Daclatasvir degrades, the identified degradation products, and the analytical methodologies employed for their characterization.

Summary of Daclatasvir Degradation

Daclatasvir is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions.[1] While generally stable in the solid state under thermal and photolytic stress, it can undergo photodegradation when in solution.[2][3] The primary sites of degradation on the Daclatasvir molecule are the carbamate and imidazole moieties.[2]

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.

The following table summarizes the observed degradation of Daclatasvir under various stress conditions as reported in the literature.

Table 1: Summary of Daclatasvir Degradation Under Forced Stress Conditions

| Stress Condition | Reagent/Parameters | Observation | Reference |

| Acid Hydrolysis | 2 N HCl, reflux at 80°C for 5 hours | Degradation observed | [1] |

| 0.1 N HCl, reflux at 60°C for 4 hours | Degradation observed | [5] | |

| Base Hydrolysis | 0.1 N NaOH, reflux at 80°C for 72 hours | Degradation observed | [1] |

| 0.1 N NaOH, reflux at 60°C for 4 hours | Degradation observed | [5] | |

| Neutral Hydrolysis | Water, reflux at 80°C for 72 hours | Degradation observed | [1] |

| Oxidative Degradation | 30% H₂O₂, reflux at 60°C for 6 hours | Degradation observed | [5] |

| 0.3% H₂O₂, room temperature for 7 days | Degradation observed | [4] | |

| Thermal Degradation | Solid state, 100°C for 3 days | Stable | [1] |

| Solid state, 105°C for 24 hours | Stable | [6] | |

| Photolytic Degradation | Solid state, UV and fluorescent light | Stable | [1] |

| Solution, high-intensity light/UV light | Degradation observed | [2][3] |

Identified Degradation Products

Several degradation products (DPs) of Daclatasvir have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and high-resolution mass spectrometry (HRMS). The following table provides a summary of the key degradation products and their mass-to-charge ratios (m/z).

Table 2: Major Degradation Products of Daclatasvir

| Degradation Condition | Degradation Product (DP) | m/z of Fragment Ions | Reference |

| Acidic Hydrolysis | D1, D2, D3 | 339.1, 561.2 | [5] |

| DP1, DP2, DP3, DP4 | Not specified | [1] | |

| Basic Hydrolysis | D1, D2, D3 | 294.1, 339.1, 505.2, 527.2 | [5] |

| DP1, DP2, DP3, DP4 | Not specified | [1] | |

| Oxidative Degradation | D1, D2, D3 | 301.1, 339.1 | [5] |

| Oxidative Product | 772.0 (molecular ion) | [4] | |

| Photodegradation (in solution) | Degradants 2-8 | Not specified | [2][3] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on Daclatasvir, based on published literature.

Materials and Reagents

-

Analytical grade reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (30%)[1][5]

-

Ammonium acetate[1]

-

o-phosphoric acid[5]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[5][8]

-

LC-MS/MS or LC-QTOF-MS system for identification of degradation products[1]

-

pH meter[4]

-

Water bath[4]

-

Photostability chamber[5]

Preparation of Stock and Sample Solutions

A stock solution of Daclatasvir is typically prepared by dissolving the pure drug in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of 1000 µg/mL.[1]

Stress Degradation Procedures

-

To a suitable volume of the Daclatasvir stock solution, add an equal volume of 2 N HCl.[1]

-

Reflux the solution at 80°C for 5 hours.[1]

-

After cooling, neutralize the solution with an appropriate concentration of NaOH.

-

Dilute the resulting solution to a suitable concentration for HPLC analysis.

-

To a suitable volume of the Daclatasvir stock solution, add an equal volume of 0.1 N NaOH.[1]

-

Reflux the solution at 80°C for 72 hours.[1]

-

After cooling, neutralize the solution with an appropriate concentration of HCl.

-

Dilute the resulting solution to a suitable concentration for HPLC analysis.

-

To a suitable volume of the Daclatasvir stock solution, add an equal volume of purified water.

-

Reflux the solution at 80°C for 72 hours.[1]

-

After cooling, dilute the solution to a suitable concentration for HPLC analysis.

-

To a suitable volume of the Daclatasvir stock solution, add an equal volume of 30% H₂O₂.

-

Reflux the solution at 60°C for 6 hours.[5]

-

After cooling, dilute the solution to a suitable concentration for HPLC analysis.

-

Expose a solution of Daclatasvir and the solid drug powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for an extended period (e.g., 10 days).[5]

-

Prepare a solution of the solid sample and dilute the exposed solution to a suitable concentration for HPLC analysis.

-

Keep the solid Daclatasvir drug powder in an oven at 100°C for 3 days.[1]

-

After the exposure period, prepare a solution of the solid sample to a suitable concentration for HPLC analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies of Daclatasvir.

Caption: General experimental workflow for forced degradation studies of Daclatasvir.

Conceptual Degradation Pathway

This diagram illustrates the conceptual degradation of Daclatasvir, highlighting the susceptible moieties.

Caption: Conceptual pathway showing susceptible moieties of Daclatasvir.

Conclusion

The degradation of Daclatasvir is a critical aspect to consider during drug development and formulation. It is primarily susceptible to hydrolysis and oxidation, leading to the formation of several degradation products. The imidazole and carbamate moieties are the main sites of degradation. The use of stability-indicating analytical methods, such as the HPLC and UPLC methods described in the literature, is essential for the accurate quantification of Daclatasvir in the presence of its degradation products. This technical guide provides a foundational understanding for researchers and scientists working on the stability and formulation of Daclatasvir.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 5. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. dirjournal.org [dirjournal.org]

- 8. researchgate.net [researchgate.net]

Monodes(N-carboxymethyl)valine Daclatasvir: A Technical Overview of a Key Daclatasvir Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir, a potent direct-acting antiviral agent, has been a cornerstone in the treatment of Hepatitis C virus (HCV) infection. Its efficacy is intrinsically linked to its metabolic fate within the body. A primary product of its biotransformation and degradation is Monodes(N-carboxymethyl)valine Daclatasvir, also identified as Daclatasvir Impurity A. This technical guide provides an in-depth analysis of this key metabolite, summarizing available quantitative data, detailing experimental protocols for its identification, and visualizing its formation pathway and analytical workflows. Understanding the characteristics of this metabolite is crucial for a comprehensive assessment of Daclatasvir's pharmacology, safety, and stability.

Daclatasvir Metabolism and Formation of this compound

Daclatasvir is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] The formation of this compound is a result of oxidative metabolism. One of the principal metabolic pathways involves the δ-oxidation of one of the pyrrolidine rings of the Daclatasvir molecule. This oxidation leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. Subsequently, an intramolecular rearrangement is believed to occur, leading to the formation of this compound.

This compound is not only a metabolite but also a significant degradation product observed in forced degradation studies under hydrolytic (acidic and basic) and oxidative stress conditions. This dual identity highlights its importance in both the in vivo metabolic profile and the in vitro stability of Daclatasvir.

Quantitative Data

While specific pharmacokinetic parameters for this compound (such as Cmax, AUC, and half-life) are not extensively reported in publicly available literature, its presence and relative abundance have been characterized in forced degradation studies. The following table summarizes the typical analytical conditions used for the separation and identification of Daclatasvir and its degradation products, including this compound.

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytical Technique | RP-HPLC | UPLC-MS/MS | UPLC-QTOF-MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) |

| Mobile Phase A | Ammonium acetate buffer (pH 4.5) | 0.1% Formic acid in water | 5 mM Ammonium formate (pH 3.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic (50:50) | Gradient | Isocratic (40:60) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.2 mL/min |

| Detection | UV at 315 nm | Tandem Mass Spectrometry (MRM mode) | Quadrupole Time-of-Flight Mass Spectrometry |

| Internal Standard (for quantification) | Not specified | Tadalafil | Ledipasvir |

| Lower Limit of Quantification (LLOQ) for Daclatasvir | Not specified | 3 ng/mL | 50 ng/mL |

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of Daclatasvir and identifying the formation of this compound.

a. Materials:

-

Daclatasvir reference standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard solution

-

LC-MS/MS system

b. Procedure:

-

Prepare a stock solution of Daclatasvir in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Add the Daclatasvir stock solution to the microsome suspension to achieve the desired final concentration and gently mix.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Forced Degradation Study and Metabolite Identification

This protocol describes a general approach to induce the degradation of Daclatasvir and identify the resulting products, including this compound.

a. Materials:

-

Daclatasvir drug substance

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Methanol or other suitable solvent

-

HPLC or UPLC-MS/MS system

b. Procedure:

-

Acid Hydrolysis: Dissolve Daclatasvir in methanol and add HCl solution. Reflux the mixture for a specified period (e.g., 4 hours at 60°C). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve Daclatasvir in methanol and add NaOH solution. Reflux the mixture for a specified period (e.g., 4 hours at 60°C). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve Daclatasvir in methanol and add H₂O₂ solution. Keep the solution at room temperature or reflux for a specified period (e.g., 24 hours at room temperature).

-

Sample Preparation for Analysis: For each stress condition, dilute the sample to a suitable concentration with the mobile phase.

-

Analysis: Inject the samples into an HPLC or UPLC-MS/MS system. Use a suitable chromatographic method to separate the parent drug from the degradation products.

-

Identification: Characterize the degradation products based on their retention times, UV spectra, and mass spectral data (including parent ion and fragmentation patterns). Compare the data with a reference standard of this compound if available.

Visualizations

Metabolic Pathway of Daclatasvir

Caption: Proposed metabolic pathway of Daclatasvir to its metabolite.

Experimental Workflow for Metabolite Identification

Caption: General workflow for in vitro metabolite identification.

Conclusion

This compound is a significant metabolite and degradation product of Daclatasvir, formed primarily through CYP3A4-mediated oxidation. While detailed pharmacokinetic data for this specific metabolite remains limited in the public domain, its formation and analytical characterization are well-documented in metabolic and stability studies. The provided protocols and workflows offer a foundational guide for researchers investigating the biotransformation of Daclatasvir. Further quantitative studies on the pharmacokinetics and potential pharmacological activity of this compound would provide a more complete understanding of Daclatasvir's disposition and effects in vivo.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Daclatasvir and Its Impurities

Abstract

This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Daclatasvir and its process-related and degradation impurities. The method is suitable for routine quality control analysis of Daclatasvir in bulk drug and pharmaceutical dosage forms.

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, a reliable analytical method for the separation and quantification of these impurities is crucial for ensuring the quality and stability of Daclatasvir formulations. This application note presents a robust RP-HPLC method capable of separating Daclatasvir from its known impurities and degradation products generated under various stress conditions. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent with UV detector |

| Column | Hypersil C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05% Orthophosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 315 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Daclatasvir reference standard

-

Daclatasvir impurity standards (if available)

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (for Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Daclatasvir and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Pipette 0.5 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 50 µg/mL.

Results and Discussion

The developed HPLC method provides excellent separation of Daclatasvir from its potential impurities. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Daclatasvir was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it showed stability under photolytic and thermal stress.[3][4][6] The degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

Typical Chromatographic Data

| Compound | Retention Time (min) |

| Degradation Product 1 (D1) | ~2.8 |

| Daclatasvir | ~3.8 |

| Degradation Product 2 (D2) | ~4.5 |

| Degradation Product 3 (D3) | ~5.2 |

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Method Validation

The analytical method was validated according to ICH guidelines and demonstrated good linearity, accuracy, precision, and robustness.[4][5]

| Validation Parameter | Result |

| Linearity Range | 10-50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 97.95% - 100.78%[7] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.05 µg/mL[8] |

| Limit of Quantification (LOQ) | 0.15 µg/mL[8] |

Visualizations

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Development and Validation of HPLC Method for Quantification of Daclatasvir in Pure and Solid Dosage Form [ejchem.journals.ekb.eg]

- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RP-HPLC method for daclatasvir: development, validation, stress study. [wisdomlib.org]

- 5. zenodo.org [zenodo.org]

- 6. tandfonline.com [tandfonline.com]

- 7. dirjournal.org [dirjournal.org]

- 8. multireviewjournal.com [multireviewjournal.com]

Application Notes and Protocols for the Quantification of Monodes(N-carboxymethyl)valine Daclatasvir in Bulk Drug

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] During the synthesis and storage of Daclatasvir, various impurities and degradation products can form, which may affect the efficacy and safety of the drug product. One of the primary degradation products is Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A.[1][2][3] Regulatory guidelines necessitate the accurate quantification of such impurities in the bulk drug substance to ensure its quality and consistency.

This document provides detailed application notes and protocols for the quantification of this compound in bulk Daclatasvir drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

The described method utilizes RP-HPLC with UV detection to separate this compound from the parent Daclatasvir drug and other potential impurities. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A validated stability-indicating RP-HPLC method is employed for the analysis.[4][5]

| Parameter | Condition |

| Instrument | HPLC with UV or Diode Array Detector (DAD) |

| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent |

| Mobile Phase | Acetonitrile : 0.05% o-phosphoric acid in water (50:50 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 315 nm |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

2. Preparation of Solutions

-

Mobile Phase Preparation: Mix equal volumes of HPLC grade acetonitrile and a 0.05% solution of o-phosphoric acid in ultrapure water. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 10 minutes before use.[4]

-

Standard Stock Solution (Daclatasvir): Accurately weigh and dissolve 10 mg of Daclatasvir reference standard in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solution: Prepare a working standard solution by diluting the this compound stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh about 25 mg of the Daclatasvir bulk drug sample, dissolve it in, and dilute to 25 mL with the mobile phase to get a concentration of 1000 µg/mL of Daclatasvir.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution in replicate (typically five or six injections). The system is deemed suitable for analysis if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |

4. Analytical Procedure

-

Inject the blank (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

-

Inject the working standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

-

Calculate the amount of this compound in the bulk drug sample using the following formula:

Where:

-

Area_impurity is the peak area of this compound in the sample chromatogram.

-

Area_standard is the average peak area of this compound in the working standard solution injections.

-

Conc_standard is the concentration of this compound in the working standard solution.

-

Conc_sample is the concentration of the Daclatasvir bulk drug in the sample solution.

-

Quantitative Data Summary

The following table summarizes the validation parameters for a typical stability-indicating RP-HPLC method for Daclatasvir, which is capable of separating and quantifying its impurities.[5][6]

| Validation Parameter | Result |

| Linearity Range (for Daclatasvir) | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.0416 µg/mL |

| Limit of Quantification (LOQ) | 0.1261 µg/mL |

| Accuracy (% Recovery) | 97.95% - 100.78% |

| Precision (RSD %) | |

| - Intraday | < 1.0% |

| - Interday | < 2.0% |

| Robustness | The method is robust for small, deliberate variations in flow rate, mobile phase composition, and column temperature. |

Visualizations

Experimental Workflow for Impurity Quantification

Figure 1: Experimental Workflow

Logical Relationship between Daclatasvir and its Impurity

Figure 2: Daclatasvir and its Degradation Product

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Daclatasvir Monodes(N-carboxymethyl)valine - Analytica Chemie [analyticachemie.in]

- 3. glpbio.com [glpbio.com]

- 4. dirjournal.org [dirjournal.org]

- 5. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. multireviewjournal.com [multireviewjournal.com]

Application Notes & Protocols for the Use of Monodes(N-carboxymethyl)valine Daclatasvir as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the non-structural protein 5A (NS5A). The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During the synthesis, storage, or under stress conditions, Daclatasvir can degrade, leading to the formation of impurities. Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is a primary degradation product.[1][2]

Regulatory bodies require the identification and quantification of impurities in pharmaceutical products to ensure they are within acceptable limits. The use of well-characterized reference standards is essential for the accurate quantification of these impurities. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Daclatasvir.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound reference standard is provided below.

| Property | Value |

| Chemical Name | Methyl N-[(2S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-3-methylbutyl]carbamate |

| Synonyms | Daclatasvir Impurity A |

| Molecular Formula | C₃₃H₃₉N₇O₃ |

| Molecular Weight | 581.71 g/mol |

| CAS Number | 1007884-60-7 |

| Appearance | Off-white, hygroscopic powder |

| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication)[1][2] |

Daclatasvir's Mechanism of Action: NS5A Inhibition

Daclatasvir targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly. By binding to NS5A, Daclatasvir disrupts the formation of the replication complex, a critical component for the virus to multiply. The following diagram illustrates the simplified signaling pathway of Daclatasvir's inhibitory action.

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for the quantification of this impurity in Daclatasvir drug substances and products.

Reference Standard Handling and Stock Solution Preparation

Objective: To prepare a stable and accurate stock solution of the this compound reference standard.

Materials:

-

This compound reference standard

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Ultrasonic bath

Protocol:

-

Allow the container of the this compound reference standard to equilibrate to room temperature before opening to prevent moisture absorption.

-

Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) and transfer it to a volumetric flask.

-

Add a portion of DMSO to dissolve the standard.

-

Sonicate the solution for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to the final volume with DMSO.

-

Store the stock solution in a tightly sealed container at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.

HPLC Method for Quantification of this compound

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in the presence of Daclatasvir and other impurities. This method is based on the work of Naz et al. (2019).[1]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 100 mm, 5 µm particle size[1] |

| Mobile Phase A | Acetonitrile and Phosphate Buffer mixture[1] |

| Mobile Phase B | Acetonitrile[1] |

| Elution Mode | Gradient[1] |

| Flow Rate | (A specific flow rate would be determined during method development and validation, a typical starting point is 1.0 mL/min) |

| Column Temperature | (Typically ambient or controlled at a specific temperature, e.g., 30°C) |

| Detection Wavelength | 304 nm[1] |

| Injection Volume | (Typically 10-20 µL) |

Preparation of Calibration Standards:

-

Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase.

-

The concentration range for the calibration curve should encompass the expected levels of the impurity in the test samples. A recommended linearity range is 25 ng/mL to 25,000 ng/mL.[1]

Sample Preparation:

-

Accurately weigh a sample of the Daclatasvir drug substance or a powdered composite of the drug product.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase components) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent), followed by the series of calibration standards.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the concentration of the impurity in the sample solutions using the calibration curve.

Method Validation Parameters:

The following table summarizes the typical validation parameters for this analytical method, based on the findings of Naz et al. (2019).[1]

| Parameter | Specification |

| Linearity Range | 25 - 25,000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.995[1] |

| Accuracy (Recovery) | Minimum 94.2%[1] |

| Precision (%RSD) | < 5.6%[1] |

Workflow for Using the Reference Standard in Quality Control

The following diagram outlines the general workflow for the utilization of the this compound reference standard in a pharmaceutical quality control setting.

Data Presentation

The quantitative data for the HPLC method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 25 | (Value) |

| 100 | (Value) |

| 500 | (Value) |

| 2500 | (Value) |

| 10000 | (Value) |

| 25000 | (Value) |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (ng) | Amount Recovered (ng) | % Recovery |

| Low | (Value) | (Value) | (Value) |

| Medium | (Value) | (Value) | (Value) |

| High | (Value) | (Value) | (Value) |

| Average % Recovery | > 94.2% |

Table 3: Precision Data

| Replicate | Concentration Found (ng/mL) |

| 1 | (Value) |

| 2 | (Value) |

| 3 | (Value) |

| 4 | (Value) |

| 5 | (Value) |

| 6 | (Value) |

| Mean | (Value) |

| Standard Deviation | (Value) |

| % Relative Standard Deviation (%RSD) | < 5.6% |

Conclusion

The use of a well-characterized this compound reference standard is crucial for the accurate and reliable quantification of this impurity in Daclatasvir drug substances and products. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement robust quality control measures, ensuring the safety and efficacy of Daclatasvir. Adherence to these guidelines will support regulatory compliance and contribute to the overall quality of the final pharmaceutical product.

References

Application Notes and Protocols for Forced Degradation Studies of Daclatasvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. To ensure its efficacy and safety, a thorough understanding of its stability under various stress conditions is crucial. Forced degradation studies are essential in drug development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies are a regulatory requirement and provide valuable information on the intrinsic stability of the drug substance and its compatibility with excipients.

This document provides a detailed protocol for conducting forced degradation studies on Daclatasvir, including the necessary stress conditions, analytical methodology for separation and quantification of the drug and its degradation products, and data presentation.

Experimental Protocols

Forced degradation studies of Daclatasvir should be performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These typically include acidic, basic, oxidative, thermal, and photolytic stress.

Preparation of Stock and Working Solutions

-

Daclatasvir Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Daclatasvir and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with a suitable solvent (e.g., a mixture of acetonitrile and water, 70:30 v/v).

-

Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately with the mobile phase to obtain a concentration of 100 µg/mL.

Forced Degradation Procedures

-

Transfer a known amount of Daclatasvir (e.g., 20 mg) into a flask.

-

Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 5 hours)[1][2][3].

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate concentration of sodium hydroxide (NaOH).

-

Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL of Daclatasvir.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

-

Transfer a known amount of Daclatasvir (e.g., 20 mg) into a flask.

-

Reflux the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2 to 72 hours)[2][3].

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate concentration of hydrochloric acid (HCl).

-

Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL of Daclatasvir.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before analysis.

-

Transfer a known amount of Daclatasvir (e.g., 20 mg) into a flask.

-

Add a solution of 3% to 30% Hydrogen Peroxide (H₂O₂)[1][2][4].

-

Keep the solution at room temperature or reflux at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 1 to 23 hours)[1][2][3].

-

After the specified time, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL of Daclatasvir.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.

-

Place a known amount of solid Daclatasvir powder in a petri dish.

-

Expose the sample to a high temperature (e.g., 100-105°C) in a hot air oven for a specified period (e.g., 24 hours to 3 days)[2][3].

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL.

-

Filter the solution before injection.

-

Place a thin layer of solid Daclatasvir powder in a petri dish.

-

Expose the sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber for a specified duration (e.g., 7 to 10 days)[1][2].

-

After exposure, prepare a solution of the sample in the mobile phase at a concentration of approximately 100 µg/mL.

-

Filter the solution before analysis.

-

A solution of Daclatasvir should also be exposed to the same photolytic conditions to assess degradation in solution.

Analytical Methodology

A stability-indicating analytical method, typically Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate and quantify Daclatasvir from its degradation products.

Recommended RP-HPLC Method

-

Column: A C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used[1][4].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% o-phosphoric acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode[1][3][5]. A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid[1].

-

Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min[1][5].

-

Detection Wavelength: Daclatasvir can be detected at a wavelength of 315 nm[1].

-

Column Temperature: Maintaining the column at a constant temperature, for instance, 40°C, can improve peak shape and reproducibility[1].

-

Injection Volume: A standard injection volume is 20 µL.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A tabular format is highly recommended for easy comparison of the data obtained from different stress conditions.

Table 1: Summary of Forced Degradation Studies of Daclatasvir

| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation of Daclatasvir | Number of Degradation Products | Retention Times of Degradants (min) |

| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60°C | Varies | 3 | 3.863, 4.121, 4.783[1] |

| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | Varies | 2 | 5.188, 5.469[1] |

| Oxidative | 30% H₂O₂ | 6 hours | 60°C | Varies | 1 | 4.038[1] |

| Thermal (Solid) | Dry Heat | 10 days | - | Stable | 0 | - |

| Photolytic (Solid) | UV & Visible Light | 10 days | - | Stable | 0 | - |

| Neutral Hydrolysis | Water | 4 hours | 60°C | Stable | 0 | - |

Note: The percentage of degradation and the number and retention times of degradation products can vary depending on the exact experimental conditions and the analytical method used.

Visualization of Experimental Workflow

A diagram illustrating the workflow of the forced degradation study provides a clear overview of the entire process.

Caption: Workflow for the forced degradation study of Daclatasvir.

Degradation Pathway Insights

Studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress[1]. The imidazole and carbamate moieties within the Daclatasvir structure are particularly prone to degradation[6]. Under basic conditions, the carbamate moiety is susceptible to hydrolysis, while the imidazole moiety can undergo base-mediated autoxidation[6]. Oxidative stress, particularly with hydrogen peroxide, can also lead to the oxidation of the imidazole moiety[6]. The degradation products can be characterized using techniques like LC-MS/MS to elucidate their structures and propose degradation pathways.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on Daclatasvir. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the stability of Daclatasvir, which is critical for drug development, formulation optimization, and regulatory submissions. The development of a robust, stability-indicating analytical method is paramount for accurately assessing the degradation profile of the drug.

References

- 1. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dirjournal.org [dirjournal.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daclatasvir (DCV) is a direct-acting antiviral agent highly effective against the Hepatitis C virus (HCV) by inhibiting the NS5A protein, which is crucial for HCV RNA replication and virion assembly.[1] Ensuring the quality, safety, and efficacy of Daclatasvir in pharmaceutical formulations requires robust analytical methods to quantify the active pharmaceutical ingredient (API) and identify and quantify any related compounds, including process impurities and degradation products.[2] This document provides detailed application notes and protocols for the development and validation of analytical methods for Daclatasvir and its related compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

These methods are essential for routine quality control, stability studies, and ensuring compliance with regulatory standards. The protocols outlined below are based on validated, stability-indicating methods that can separate Daclatasvir from its degradation products formed under various stress conditions.[2][3][4]

Data Presentation: Quantitative Method Parameters

The following tables summarize quantitative data from various validated HPLC and UPLC methods for the analysis of Daclatasvir, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions and Performance Data for Daclatasvir Analysis

| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC) | Method 4 (UPLC) |

| Column | Hypersil C18 (4.6 x 250 mm, 5 µm)[5] | Waters C8 (4.6 x 250 mm, 5 µm)[3] | Inertsil-C18 ODS[6] | Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)[7] |

| Mobile Phase | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)[5] | Acetonitrile: Mixed phosphate buffer pH 2.5 (25:75 v/v)[3] | Acetonitrile: Methanol (70:30 v/v)[6] | Gradient elution with mobile phase A and B[7] |

| Flow Rate | 0.7 mL/min[5] | 1.2 mL/min[3] | 1.0 mL/min[6] | 0.4 mL/min[8] |

| Detection Wavelength | 315 nm[5] | 306 nm[3] | 230 nm[6] | 305 nm[8] |

| Retention Time (t_R) of DCV | 3.760 ± 0.01 min[1][5] | 5.4 min[3] | 2.658 min[6] | Not specified |

| Linearity Range | 10-50 µg/mL[1][4] | 0.6-60 µg/mL[3] | 20-80 µg/mL[6] | Not specified |

| Correlation Coefficient (r²) | 0.9998[1][4] | >0.99999[3] | Not specified | Not specified |

| Accuracy (% Recovery) | Satisfactory[5] | Validated[3] | Validated[6] | Validated[7] |

| Precision (% RSD) | Satisfactory[5] | Validated[3] | Validated[6] | <15%[9] |

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir

This protocol describes a validated reverse-phase HPLC method for the quantification of Daclatasvir in the presence of its degradation products.

1. Materials and Reagents

-

Daclatasvir reference standard

-

HPLC grade acetonitrile, methanol, and water[1]

-

Analytical grade o-phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide[1]

-

Tablet dosage forms of Daclatasvir

2. Chromatographic Conditions

-

Instrument: HPLC system with a UV detector (e.g., Agilent 1100)[5]

-

Column: Hypersil C18 (4.6 x 250 mm, 5 µm particle size)[5]

-

Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.[1][4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]

-

Injection Volume: 10 µL[4]

-

Column Temperature: 40 °C[1]

-

Run Time: 10 minutes[1]

3. Standard Solution Preparation

-

Accurately weigh and transfer 10 mg of Daclatasvir working standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting with the mobile phase.[1][4]

4. Sample Solution Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 60 mg of Daclatasvir and transfer it to a 100 mL volumetric flask.[6]

-

Add about 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.[6]

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 30 µg/mL).

5. System Suitability

-

Inject the standard solution (e.g., 30 µg/mL) five times into the HPLC system.

-

The system is deemed suitable for analysis if the relative standard deviation (% RSD) of the peak areas is less than 2.0%.

6. Analysis

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area for Daclatasvir.

-

The concentration of Daclatasvir in the sample can be calculated using the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Studies